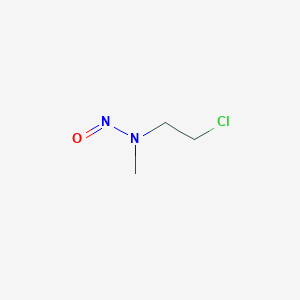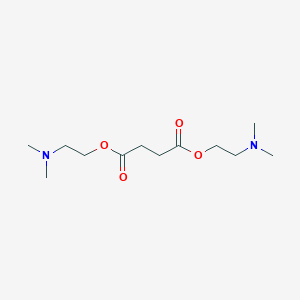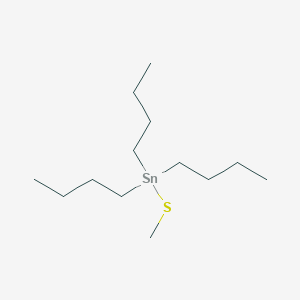
Methyl Tributylstannyl Sulfide
描述
Methyl Tributylstannyl Sulfide is an organotin compound with the chemical formula C13H30SSn . It is characterized by the presence of a sulfur atom bonded to a methyl group and a tributylstannyl group. This compound is known for its unique chemical structure and biological activity, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl Tributylstannyl Sulfide typically involves the reaction of tributylstannyl lithium with methyl sulfide. The process can be summarized as follows:
Formation of Tributylstannyl Lithium: This is achieved by reacting tributyltin chloride with lithium in the presence of a solvent such as tetrahydrofuran.
Reaction with Methyl Sulfide: The tributylstannyl lithium is then reacted with methyl sulfide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired quality .
化学反应分析
Types of Reactions: Methyl Tributylstannyl Sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and alkoxides are employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted organotin compounds.
科学研究应用
Methyl Tributylstannyl Sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various organotin compounds, which have applications in catalysis and material science.
作用机制
The mechanism of action of Methyl Tributylstannyl Sulfide involves its interaction with molecular targets such as enzymes and receptors. The stannyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The sulfur atom can also participate in redox reactions, influencing cellular redox balance .
相似化合物的比较
Tributylstannyl Chloride: Similar in structure but contains a chloride atom instead of a sulfur atom.
Methyl Tributylstannyl Ether: Contains an ether group instead of a sulfide group.
Uniqueness: Methyl Tributylstannyl Sulfide is unique due to its sulfur-containing structure, which imparts distinct chemical reactivity and biological activity compared to other organotin compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in synthetic chemistry .
属性
IUPAC Name |
tributyl(methylsulfanyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.CH4S.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H3;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGRGUDWSKNWAP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30SSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455586 | |
| Record name | Methyl Tributylstannyl Sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17314-32-8 | |
| Record name | Methyl Tributylstannyl Sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Methyl Tributylstannyl Sulfide in chemical synthesis?
A1: this compound acts as a convenient substitute for Methanethiol in thioglycoside synthesis. [] This is because it has a much higher boiling point (104 °C at 0.2 mmHg) compared to the volatile and difficult-to-handle Methanethiol (boiling point 6 °C). [] Essentially, it serves as a more manageable source of the -SMe group in chemical reactions.
Q2: How is the purity of this compound typically assessed?
A2: The purity of this reagent can be determined through a titration with Iodine. [] this compound readily reacts with Iodine, allowing for a direct titration using a solution of Iodine in Carbon Tetrachloride. [] This method provides a reliable way to quantify the amount of active reagent in a sample.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


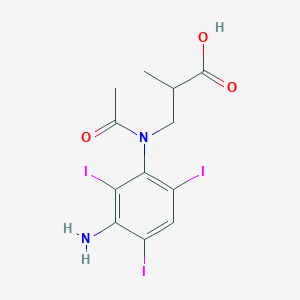
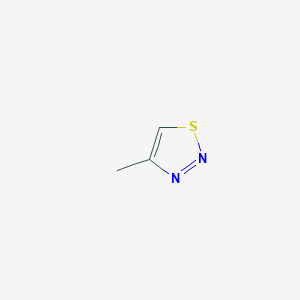
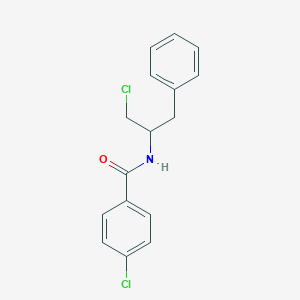
![2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole](/img/structure/B96446.png)
![7,8-Dihydrobenzo[a]pyrene](/img/structure/B96447.png)
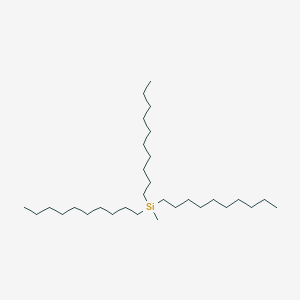
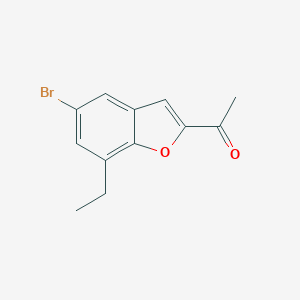
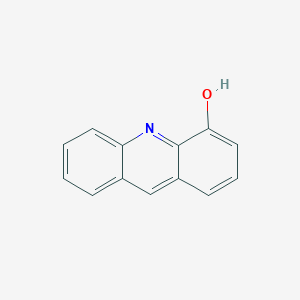
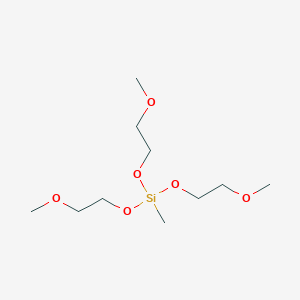
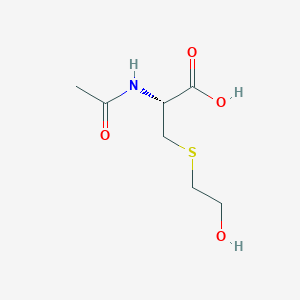

![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B96466.png)
